molecular formula C22H22N4O4S B2835569 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide CAS No. 946232-83-3

2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2835569
CAS No.: 946232-83-3
M. Wt: 438.5
InChI Key: BDUBBTQHBOAWCB-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a methoxy group, and an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to the opening of the ring structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its sulfonamide group is known for its antibacterial properties, which could be explored further.

Medicine

In medicine, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the imidazo[1,2-b]pyridazine moiety suggests it might interact with specific biological targets involved in these diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity profile make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.

    N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.

Uniqueness

The presence of both methoxy and dimethyl groups in 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide makes it unique. These groups can influence the compound’s electronic properties, solubility, and ability to interact with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-10-19(29-3)20(11-15(14)2)31(27,28)25-17-7-5-6-16(12-17)18-13-26-21(23-18)8-9-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBBTQHBOAWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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